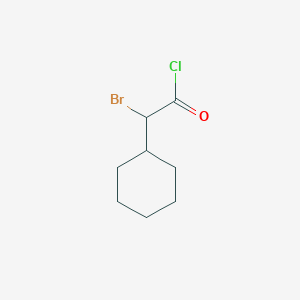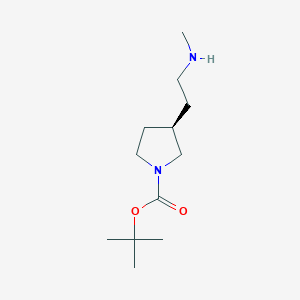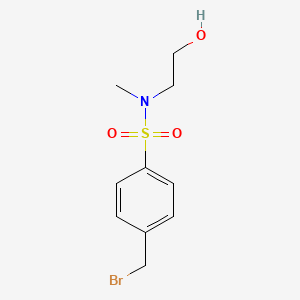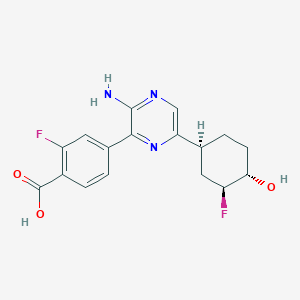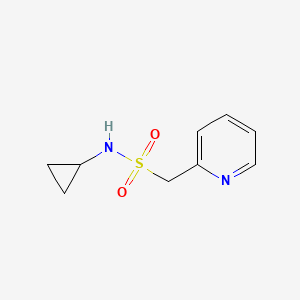![molecular formula C16H14N4O3S B13970075 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an azido group, a hydroxyethyl group, and a benzyloxy group attached to a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a reaction with ethylene oxide or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
7-(2-Azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include the corresponding carbonyl, amine, and substituted derivatives.
科学研究应用
7-(2-Azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, such as click chemistry, for labeling biomolecules.
Medicine: Benzothiazole derivatives are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with natural biological processes. The benzothiazole core can interact with various molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar compounds to 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one include other benzothiazole derivatives with different substituents. For example:
2-(2-Hydroxyethyl)benzothiazole: Lacks the azido and benzyloxy groups, making it less versatile in bioconjugation reactions.
4-(Benzyloxy)benzothiazole: Lacks the azido and hydroxyethyl groups, limiting its applications in click chemistry and biological labeling.
7-(2-Aminoethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one: Contains an amino group instead of an azido group, which can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
属性
分子式 |
C16H14N4O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
7-(2-azido-1-hydroxyethyl)-4-phenylmethoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C16H14N4O3S/c17-20-18-8-12(21)11-6-7-13(14-15(11)24-16(22)19-14)23-9-10-4-2-1-3-5-10/h1-7,12,21H,8-9H2,(H,19,22) |
InChI 键 |
IPXJEZMUIKGHEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CN=[N+]=[N-])O)SC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



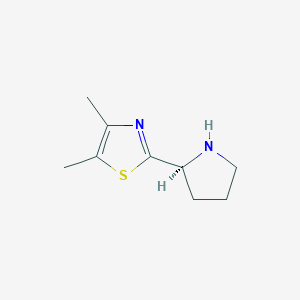

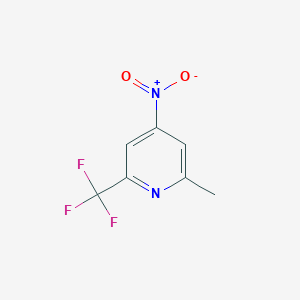
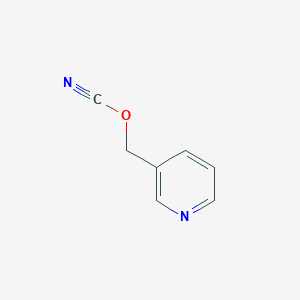
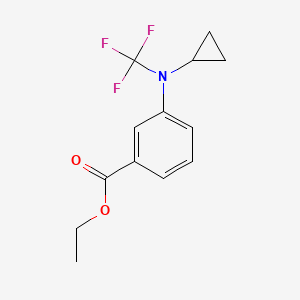
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
